molecular formula C13H19BFNO2 B7956323 5-Fluoro-4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

5-Fluoro-4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7956323
M. Wt: 251.11 g/mol
InChI Key: QOJVXISOGLSEIG-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both fluorine and boron atoms in its structure imparts unique chemical properties, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a multi-step process. One common method includes the borylation of an appropriate precursor using a palladium catalyst. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acid derivatives, amines, and substituted anilines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium complexes, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluorine atom enhances the compound’s reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both fluorine and boron atoms in 5-Fluoro-4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline makes it unique compared to its analogs. The fluorine atom enhances the compound’s reactivity and selectivity, making it more efficient in various synthetic applications .

Properties

IUPAC Name

5-fluoro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-8-6-9(11(16)7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJVXISOGLSEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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